molecular formula C23H28N4O2S B11991727 3-(4-(Octyloxy)phenyl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide CAS No. 303104-81-6

3-(4-(Octyloxy)phenyl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11991727
CAS No.: 303104-81-6
M. Wt: 424.6 g/mol
InChI Key: JIIROFVMDQCKJP-JJIBRWJFSA-N
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Description

3-(4-(Octyloxy)phenyl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an octyloxyphenyl group, a thiophenylmethylene group, and a pyrazole-5-carbohydrazide moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Octyloxy)phenyl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, such as the octyloxyphenyl derivative and the thiophenylmethylene derivative. These intermediates are then subjected to a condensation reaction with hydrazine derivatives to form the final product. The reaction conditions usually involve the use of solvents like ethanol or methanol, with the reaction being carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis process. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process, making it feasible for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

3-(4-(Octyloxy)phenyl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced by other groups.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For instance, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions may produce simpler, reduced forms of the compound .

Mechanism of Action

The mechanism of action of 3-(4-(Octyloxy)phenyl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, in biological systems, the compound may inhibit the growth of fungi or bacteria by disrupting their cell membranes or interfering with essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-(4-(Octyloxy)phenyl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide include:

Uniqueness

What sets 3-(4-(Octyloxy)phenyl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents .

Properties

CAS No.

303104-81-6

Molecular Formula

C23H28N4O2S

Molecular Weight

424.6 g/mol

IUPAC Name

3-(4-octoxyphenyl)-N-[(E)-thiophen-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C23H28N4O2S/c1-2-3-4-5-6-7-14-29-19-12-10-18(11-13-19)21-16-22(26-25-21)23(28)27-24-17-20-9-8-15-30-20/h8-13,15-17H,2-7,14H2,1H3,(H,25,26)(H,27,28)/b24-17+

InChI Key

JIIROFVMDQCKJP-JJIBRWJFSA-N

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CS3

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CS3

Origin of Product

United States

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